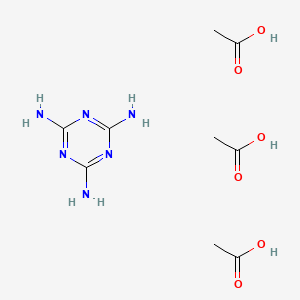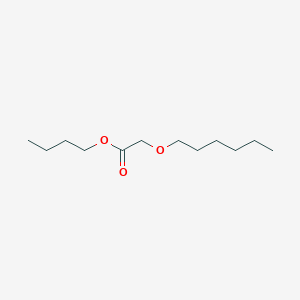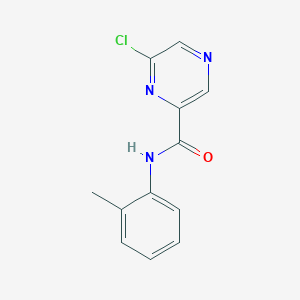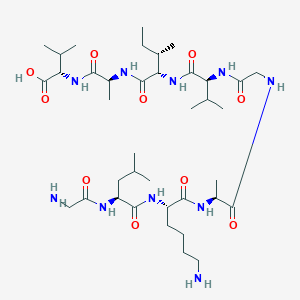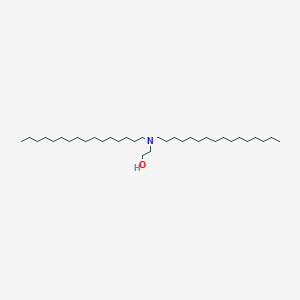
2-(Dihexadecylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dihexadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It features a hydroxyl group (-OH) and a long-chain alkylamine group, making it a versatile molecule in various chemical and industrial applications. This compound is known for its surfactant properties and is used in the formulation of various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihexadecylamino)ethan-1-ol typically involves the reaction of hexadecylamine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Hexadecylamine} + \text{Ethylene Oxide} \rightarrow 2-(\text{Dihexadecylamino})ethan-1-ol ]
The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dihexadecylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(Dihexadecylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical applications.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(Dihexadecylamino)ethan-1-ol is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification. The compound interacts with lipid bilayers, making it useful in the formation of liposomes and other lipid-based structures. The molecular targets include cell membranes and other lipid-containing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of a dihexadecylamino group.
2-(Ethylamino)ethanol: Features an ethylamino group instead of a dihexadecylamino group.
Uniqueness
2-(Dihexadecylamino)ethan-1-ol is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.
Propriétés
Numéro CAS |
169250-31-1 |
|---|---|
Formule moléculaire |
C34H71NO |
Poids moléculaire |
509.9 g/mol |
Nom IUPAC |
2-(dihexadecylamino)ethanol |
InChI |
InChI=1S/C34H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33-34-36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36H,3-34H2,1-2H3 |
Clé InChI |
BUVABRXBEWFAPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
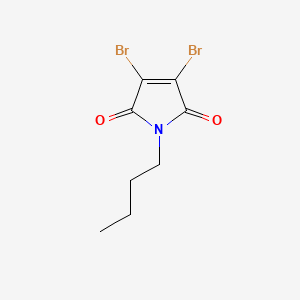
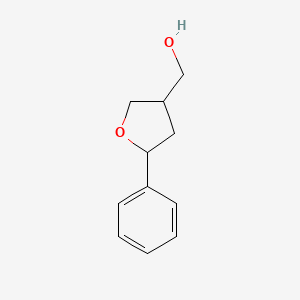
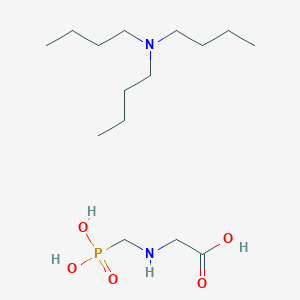
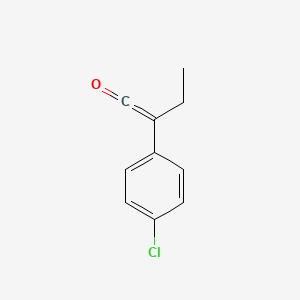
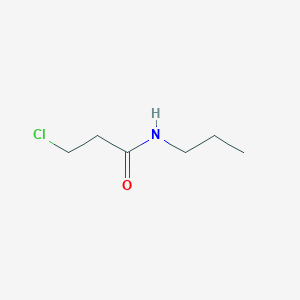
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
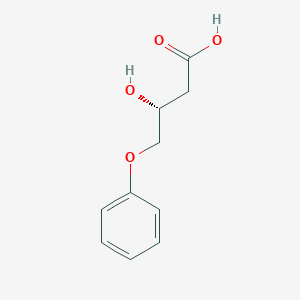
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
